3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
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Overview
Description
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid is a chemical compound with the molecular formula C16H16ClNO6S and a molecular weight of 385.82 g/mol It is characterized by the presence of a sulfamoyl group attached to a benzoic acid core, with additional chloro and methoxy substituents on the phenyl ring
Preparation Methods
The synthesis of 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,4-dimethoxyaniline and 4-methylbenzoic acid.
Reaction Conditions: The key step involves the formation of the sulfamoyl linkage. This is achieved by reacting 5-chloro-2,4-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonamide intermediate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy substituents may enhance the compound’s binding affinity and selectivity for its targets . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the disease or condition being studied.
Comparison with Similar Compounds
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid can be compared with other similar compounds, such as:
5-Chloro-2,4-dimethoxyphenyl isocyanate: This compound shares the chloro and methoxy substituents but differs in the functional group attached to the phenyl ring.
4-Chloro-3,5-dimethylphenol: This compound has a similar phenyl ring structure with chloro and methyl substituents but lacks the sulfamoyl and benzoic acid groups.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound contains additional chloro substituents and a phenoxy group, making it structurally distinct from the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-9-4-5-10(16(19)20)6-15(9)25(21,22)18-12-7-11(17)13(23-2)8-14(12)24-3/h4-8,18H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFSVBFLCUNRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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